molecular formula C10H11BrO B1454658 (3-Bromocyclobutoxy)benzene CAS No. 2044705-70-4

(3-Bromocyclobutoxy)benzene

Cat. No. B1454658
CAS RN: 2044705-70-4
M. Wt: 227.1 g/mol
InChI Key: UZKVQJRHVMXOPX-UHFFFAOYSA-N
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Description

(3-Bromocyclobutoxy)benzene is a chemical compound with the molecular formula C10H11BrO . It is a derivative of benzene, which is a cyclic hydrocarbon .


Molecular Structure Analysis

The molecular structure of (3-Bromocyclobutoxy)benzene would consist of a benzene ring with a bromocyclobutoxy group attached . The exact structure would depend on the position of the bromocyclobutoxy group on the benzene ring.


Chemical Reactions Analysis

While specific chemical reactions involving (3-Bromocyclobutoxy)benzene are not detailed in the literature, benzene derivatives typically undergo reactions such as electrophilic substitution, nitration, sulphonation, halogenation, and Friedel-Crafts alkylation .

Scientific Research Applications

Platinum Nanoparticle Shape Effects on Benzene Hydrogenation Selectivity

Research by Bratlie et al. (2007) demonstrates how the shape of platinum nanoparticles influences the selectivity of benzene hydrogenation, producing different hydrocarbons based on the nanoparticle morphology. This study underscores the critical role of catalyst shape in determining reaction outcomes, relevant to the broader field of catalytic applications involving benzene derivatives Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007.

Intramolecular Oxidative Bromocyclization of Homoallylic Sulfonamides

Fan et al. (2007) explored the use of (diacetoxyiodo)benzene and KBr for the intramolecular oxidative bromocyclization of homoallylic sulfonamides, leading to the formation of 2-substituted-4-bromo-pyrrolidines. This study highlights a method for generating brominated cyclic compounds, potentially related to the reactivity of "(3-Bromocyclobutoxy)benzene" derivatives Fan, Wen, Qin, Pu, & Wang, 2007.

N-Heterocyclic Dicarbene Iridium(III) Pincer Complexes

Zuo and Braunstein (2012) reported on the synthesis and applications of N-heterocyclic dicarbene iridium(III) pincer complexes, demonstrating the versatility of these complexes in catalysis and organometallic chemistry. While not directly related to "(3-Bromocyclobutoxy)benzene," this research illustrates the potential for complex formation with brominated benzene derivatives Zuo & Braunstein, 2012.

Chiral Spirooxindole-Butenolide Synthesis

Zheng, Yao, Zhang, and Ma (2014) developed an asymmetric catalysis method for the synthesis of chiral spirooxindole-butenolides, demonstrating advanced synthetic strategies that could be applicable to the modification of brominated benzene compounds for the development of biologically active molecules Zheng, Yao, Zhang, & Ma, 2014.

properties

IUPAC Name

(3-bromocyclobutyl)oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVQJRHVMXOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromocyclobutoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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